Cas no 55567-81-2 ((e)-but-2-enedioic Acid;ethyl (1s,2r)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate)

(e)-but-2-enedioic Acid;ethyl (1s,2r)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate structure
55567-81-2 structure
Productnaam:(e)-but-2-enedioic Acid;ethyl (1s,2r)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
CAS-nummer:55567-81-2
MF:C21H27NO6
MW:389.442186594009
CID:1594325
PubChem ID:76965455

(e)-but-2-enedioic Acid;ethyl (1s,2r)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • Tilidine fumarate
    • EINECS 259-711-1
    • ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate (2E)-but-2-enedioate
    • trans-(1)-(2-(Ethoxycarbonyl)-2-phenylcyclohex-5-enyl)dimethylammonium hydrogen fumarate
    • 3-Cyclohexene-1-carboxylic acid, 2-(dimethylamino)-1-phenyl-, ethyl ester, trans-(+-)-, (E)-2-butenedioate (1:1)
    • AC1NR4HS
    • SureCN8892388
    • LS-7725
    • ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate but-2-enedioate
    • (E)-but-2-enedioic acid,ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
    • (E)-but-2-enedioic acid
    • ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
    • ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate but-2-enedioa
    • 55567-81-2
    • Q27276662
    • DXT828600R
    • 3-CYCLOHEXENE-1-CARBOXYLIC ACID, 2-(DIMETHYLAMINO)-1-PHENYL-, ETHYL ESTER, TRANS-(+/-)-, (E)-2-BUTENEDIOATE (1:1)
    • UNII-DXT828600R
    • (e)-but-2-enedioic Acid;ethyl (1s,2r)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
    • Inchi: InChI=1S/C17H23NO2.C4H4O4/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;5-3(6)1-2-4(7)8/h5-8,10-12,15H,4,9,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,17+;/m0./s1
    • InChI-sleutel: PMBFJKOESQBPHB-BHDCFXIMSA-N
    • LACHT: CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Berekende eigenschappen

  • Exacte massa: 389.18383758g/mol
  • Monoisotopische massa: 389.18383758g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 7
  • Complexiteit: 477
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 104Ų

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